2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE
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Overview
Description
2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is a complex organic compound that belongs to the class of benzoxazoles and piperazines. This compound is known for its potential applications in medicinal chemistry, particularly as a ligand for various receptors. Its unique structure, which includes a benzoxazole ring and a piperazine moiety substituted with a dimethylbenzenesulfonyl group, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Piperazine Moiety: The benzoxazole intermediate is then reacted with piperazine, often in the presence of a suitable base such as potassium carbonate, to form the piperazine-substituted benzoxazole.
Sulfonylation: The final step involves the introduction of the 2,5-dimethylbenzenesulfonyl group onto the piperazine nitrogen. This is typically done using 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzoxazole ring and piperazine moiety can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for various receptors, including adrenergic and serotonin receptors, making it a candidate for drug development in treating neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study receptor-ligand interactions and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, depending on the receptor subtype and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine and benzoxazole structure but differ in the substituents on the piperazine ring.
Trazodone: An arylpiperazine-based compound used as an antidepressant, which also interacts with serotonin receptors.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Uniqueness
2-[4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]-1,3-BENZOXAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylbenzenesulfonyl group enhances its lipophilicity and may influence its binding affinity and selectivity for certain receptors.
Properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-14-7-8-15(2)18(13-14)26(23,24)22-11-9-21(10-12-22)19-20-16-5-3-4-6-17(16)25-19/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADHWFWXVXSRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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